molecular formula C18H18N4OS B5429527 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B5429527
M. Wt: 338.4 g/mol
InChI Key: AANXNKZNQSNEGQ-UHFFFAOYSA-N
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Description

The compound “2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide” belongs to the class of 1,2,4-triazole derivatives. These compounds are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be influenced by the substituents on the triazole ring. For example, the molecular electrostatic potential (MEP) surface of the triazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary greatly depending on their structure and the target they interact with. Some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

The future research on “2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide” and similar compounds could focus on further exploring their biological activities and potential applications in medicine. The design and structure-activity relationship of these compounds could also be an interesting area of study .

Properties

IUPAC Name

2-[(5-ethyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-16-20-21-18(22(16)15-11-7-4-8-12-15)24-13-17(23)19-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANXNKZNQSNEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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